Val-Cit vs. Val-Ala Dipeptide Hydrophobicity: cLogP 2.1 vs. 3.2 in a Direct Head-to-Head Comparison of 30 Linker-Drugs
In a systematic, internally controlled study of 30 dipeptide-GRM linker-drugs, the Val-Cit pair (LD25) exhibited a calculated LogP (cLogP) of 2.1, whereas the Val-Ala pair (LD23) exhibited a cLogP of 3.2—a difference of 1.1 log units, corresponding to an approximately 12.6-fold lower octanol-water partition coefficient for the Val-Cit-containing linker-drug [1]. The increased hydrophobicity of the Val-Ala pair translated into longer HIC retention times for the corresponding ADCs, and the study authors concluded that 'the increased hydrophobicity of the Val-Ala pair limits its utility within this type of linker' [2]. The cLogP difference was calculated using the same in silico method applied uniformly across all 30 linker-drugs, eliminating inter-study variability.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) of dipeptide linker-drug |
|---|---|
| Target Compound Data | Val-Cit dipeptide linker-drug: cLogP = 2.1 |
| Comparator Or Baseline | Val-Ala dipeptide linker-drug: cLogP = 3.2 |
| Quantified Difference | ΔcLogP = 1.1 (Val-Cit is ~12.6-fold more hydrophilic than Val-Ala) |
| Conditions | In silico calculation; uniform methodology applied to 30 linker-drugs; values reported in Table 1 of Wang et al. 2024 |
Why This Matters
Higher linker hydrophobicity directly correlates with increased ADC aggregation, accelerated plasma clearance, and reduced therapeutic index, making Val-Cit the preferred dipeptide trigger for high-DAR ADC constructs where developability is a critical selection criterion.
- [1] Wang L, Hobson AD, Fitzgibbons J, et al. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide. RSC Med Chem. 2024;15:355-365. Table 1: LD25 (Val-Cit) cLogP 2.1; LD23 (Val-Ala) cLogP 3.2. View Source
- [2] Bryden F, Martin C, Letast S, et al. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. Org Biomol Chem. 2018;16(11):1882-1889. doi:10.1039/c7ob02780j. PMID: 29473076. View Source
